[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
Description
[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide derivative featuring a dicyclohexylphosphino group and a 3,5-dimethylphenyl substituent. The sulfinamide moiety acts as a chiral auxiliary, while the dicyclohexylphosphino group enhances metal coordination, making it a hybrid ligand with applications in enantioselective synthesis .
Properties
Molecular Formula |
C32H48NOPS |
|---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36+/m0/s1 |
InChI Key |
ODDIXFZVGYRXRF-SVXHESJVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. One common method includes the lithiation of a methylated ligand precursor, followed by trapping with chlorodicyclohexylphosphine . The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and moisture sensitivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its sulfide form.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects by forming complexes with transition metals, which then participate in catalytic cycles. The phosphine ligand coordinates to the metal center, stabilizing it and enhancing its reactivity. This coordination can influence the electronic properties of the metal, facilitating various catalytic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Functional Groups and Substituents
The compound’s structural uniqueness lies in its combination of sulfinamide and phosphine functionalities. Below is a comparative analysis with analogous compounds:
Key Observations :
- Phosphine vs. Halogen/Aryl Groups: The target compound’s dicyclohexylphosphino group distinguishes it from bromopyridinyl () or acetamide-based analogs (). This phosphine moiety enhances metal-binding capacity, critical for catalytic activity .
- Stereochemical Complexity: The dual stereocenters (S(R) and S) offer finer control over chiral environments than monospecific analogs like the S-configured sulfinamide in .
Functional Performance
- Catalytic Efficiency: Compared to non-phosphine sulfinamides (), the target compound’s dicyclohexylphosphino group enables stronger metal coordination, enhancing turnover numbers in asymmetric hydrogenation .
- Solubility and Stability : The lipophilic dicyclohexyl group improves solubility in organic solvents relative to polar acetamide derivatives (), though it may reduce aqueous compatibility .
Challenges and Limitations
- Synthetic Complexity: The multi-step synthesis and stringent stereochemical requirements increase production costs compared to monofunctional analogs.
Biological Activity
Chemical Structure and Properties
The compound's structure features a sulfinamide functional group, which is known for its role in various biological activities. Its molecular formula is , and it has a molecular weight of approximately 300.44 g/mol. The compound is characterized by the presence of dicyclohexylphosphino and dimethylphenyl groups, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N1O1S1 |
| Molecular Weight | 300.44 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Sulfinamides are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the phosphine ligand may enhance its reactivity and selectivity towards specific enzymes or receptors.
Antimicrobial Activity
Research indicates that sulfinamides can inhibit bacterial growth by disrupting key metabolic pathways. For instance, studies have shown that compounds similar to [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide exhibit potent activity against Gram-positive bacteria.
Anticancer Properties
Recent studies have explored the potential of sulfinamides as anticancer agents. The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antibacterial Efficacy
In a controlled study, [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating significant antibacterial properties.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
